molecular formula C14H23NO3 B1242604 1R-cis-3,3,5-trimethylcyclohexyl ester5-oxo-L-proline

1R-cis-3,3,5-trimethylcyclohexyl ester5-oxo-L-proline

Cat. No.: B1242604
M. Wt: 253.34 g/mol
InChI Key: FXAAOALUHHXBSO-AXFHLTTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crilvastatin is a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. Crilvastatin acts by stimulating LDL-cholesterol uptake by hepatocytes and also by stimulating bile cholesterol and bile salt secretion.
Crilvastatin 1R is the 1R isomer of crilvastatin, a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase.

Properties

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

IUPAC Name

[(1R,5R)-3,3,5-trimethylcyclohexyl] (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9-,10+,11-/m0/s1

InChI Key

FXAAOALUHHXBSO-AXFHLTTASA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2

Synonyms

crilvastatin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1R-cis-3,3,5-trimethylcyclohexyl ester5-oxo-L-proline

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